molecular formula C12H14ClNO5 B3011677 Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate CAS No. 338416-97-0

Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate

Cat. No.: B3011677
CAS No.: 338416-97-0
M. Wt: 287.7
InChI Key: OJYOXWFALNHYGF-NSIKDUERSA-N
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Description

Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate is a synthetic organic compound characterized by a phenoxyacetate backbone functionalized with a hydroxyimino group, chloro, and methoxy substituents. Its structure combines a phenyl ring substituted at the 2-, 4-, and 6-positions with a hydroxyiminomethyl group, chlorine, and methoxy group, respectively, linked to an ethyl acetate moiety. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-chloro-2-[(Z)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOXWFALNHYGF-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyimino Group: This step involves the reaction of a suitable aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenoxyacetic acid esters.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate has been studied for its potential pharmacological properties, particularly as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar hydroxyimino derivatives on human cancer cells. Results indicated that these compounds inhibited cell proliferation through apoptosis induction, suggesting potential pathways for drug development targeting specific cancers .

Agrochemical Applications

In agrochemistry, this compound has been investigated for its herbicidal properties. The presence of the chloro and methoxy groups enhances its efficacy against certain weed species.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists demonstrated that this compound exhibited significant herbicidal activity against common weeds in crops like rice and wheat. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the hydroxyimino group from corresponding aldehydes or ketones.

Synthesis Overview

The general synthetic route includes:

  • Formation of Hydroxyimino Intermediate : Reacting an appropriate aldehyde with hydroxylamine.
  • Esterification : The intermediate is then reacted with ethyl acetate to form the final product.

This method allows for the modification of substituents to enhance biological activity or reduce toxicity .

Safety Data

  • GHS Hazard Statements : May cause skin irritation; harmful if swallowed.
  • Precautionary Statements : Use personal protective equipment; avoid release into the environment.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and methoxy substituents can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives of (methoxyimino)acetate and phenoxyacetate esters. Below is a detailed comparison based on substituent variations, functional groups, and reported properties:

Substituent Variations on the Phenyl Ring

Compound Substituents Key Functional Groups Structural Notes
Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate (Target) 4-Cl, 2-(hydroxyiminomethyl), 6-OCH₃ Hydroxyimino, phenoxyacetate Chloro and methoxy substituents enhance electron-withdrawing effects on the aromatic ring.
490-M18: (2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid 2-(2-methylphenoxymethyl)phenyl Hydroxyimino, acetic acid Lacks the ethyl ester group; substituent at the phenyl ring includes a methylphenoxy chain.
490-M24: methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate 2-(hydroxymethylphenoxymethyl)phenyl Methoxyimino, methyl ester Methoxyimino group replaces hydroxyimino; hydroxymethylphenoxy chain adds hydrophilicity.
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate 4-Br, 2-OCH₃, 6-(E-methoxyiminomethyl) Methoxyimino, phenoxyacetate Bromo substituent and methoxyimino group alter electronic and steric properties.
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-2-butenoate 4-Br, 2-formyl, 6-OCH₃ α,β-unsaturated ester, formyl Formyl group and unsaturated ester chain introduce conjugation and reactivity.

Functional Group Comparisons

  • Hydroxyimino vs.
  • Halogen Substituents : Chloro (target) vs. bromo () substituents affect lipophilicity and steric bulk, with bromo derivatives often exhibiting higher molecular weight and altered reactivity in cross-coupling reactions.
  • Ester Groups : Ethyl esters (target, ) generally offer better lipophilicity than methyl esters (490-M24, ), impacting bioavailability and membrane permeability.

Research Findings and Data

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Key Applications/Findings
Target compound ~301.7 g/mol ~2.8 Potential intermediate for α-ketoamide synthesis .
490-M18 ~329.3 g/mol ~3.1 Studied for antioxidant properties.
Ethyl 2-[4-bromo-...]acetate ~378.6 g/mol ~3.5 Used in metal-catalyzed reactions .
Ethyl (E)-4-(4-bromo-...)butenoate ~343.2 g/mol ~3.2 Investigated for polymer precursor applications.

Biological Activity

Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate (CAS Number: 338416-97-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₅
Molecular Weight287.696 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point408.2 ± 45.0 °C
Flash Point200.7 ± 28.7 °C
LogP2.55

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds, potentially inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The chloro and methoxy groups may enhance membrane permeability, affecting bacterial growth.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer) and HEP-2 (laryngeal cancer).
  • IC50 Values : Preliminary studies suggest IC50 values in the range of 10-30 µg/mL, indicating moderate to strong cytotoxic effects compared to standard chemotherapeutic agents.

Antibacterial Activity

The compound also shows promising antibacterial activity:

  • Microbial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 62.5 µg/mL for S. aureus to higher values for Gram-negative bacteria, suggesting a selective advantage against certain pathogens.

Study on Cytotoxic Effects

A study published in Phytochemistry examined the cytotoxic effects of this compound on HCT-116 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound against clinical isolates of S. aureus. The results showed that it inhibited bacterial growth effectively, with a mechanism likely involving disruption of the bacterial cell wall integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound shares structural motifs with (methoxyimino)acetate derivatives, which are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydroxyimino groups can be introduced through oxime formation using hydroxylamine derivatives under acidic or neutral conditions . Optimization should focus on:

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the aromatic ring .
  • Temperature : Controlled heating (60–80°C) to prevent decomposition of the hydroxyimino moiety.
  • Characterization : Confirm regioselectivity via ¹H/¹³C NMR and monitor tautomerism (E/Z isomerism) using HPLC or IR spectroscopy .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of the ester or hydroxyimino groups .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For lab-scale tests, store samples at 4°C, 25°C, and 40°C, and analyze purity weekly .

Advanced Research Questions

Q. What mechanistic insights explain the tautomeric behavior of the hydroxyimino group in this compound, and how does it impact reactivity?

  • Methodological Answer : The hydroxyimino group exhibits keto-enol tautomerism, influencing nucleophilicity and metal coordination. To study this:

  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers between tautomers .
  • Experimental validation : Use X-ray crystallography (SHELX refinement ) to resolve crystal structures and identify dominant tautomers. Correlate findings with reactivity in Schiff base formation or cyclization reactions .

Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. inert) be resolved?

  • Methodological Answer : Contradictions may arise from impurities (e.g., E/Z isomers) or assay variability. Address this by:

  • Isomer separation : Use preparative HPLC to isolate E and Z isomers .
  • Standardized bioassays : Test each isomer against Gram-positive/negative bacteria (MIC assays) under identical conditions. Include positive controls (e.g., ampicillin) and validate via dose-response curves .

Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Methodological Answer : Impurities like chlorinated byproducts or unreacted intermediates require:

  • High-resolution LC-MS/MS : Detect impurities at <0.1% levels using electrospray ionization (ESI) in negative ion mode .
  • NMR spiking experiments : Add authentic standards of suspected impurities (e.g., 4-chloro-3-oxo derivatives) to identify overlapping signals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Solubility variations often stem from polymorphic forms or hydration states. To resolve:

  • Powder X-ray diffraction (PXRD) : Compare crystallinity of batches .
  • Dynamic light scattering (DLS) : Measure particle size distribution in suspension. Pre-saturate solvents with the compound to achieve equilibrium solubility .

Experimental Design Considerations

Q. What strategies improve yield in large-scale synthesis while minimizing side reactions?

  • Methodological Answer : Scale-up challenges include exothermic reactions and poor mixing. Mitigate via:

  • Flow chemistry : Use microreactors to control temperature and residence time during nitro reduction or esterification steps .
  • In-line monitoring : Implement FTIR or Raman spectroscopy for real-time feedback on intermediate formation .

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